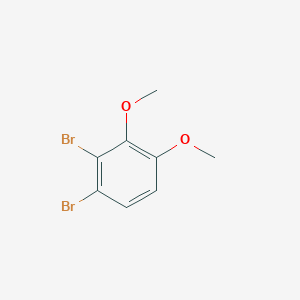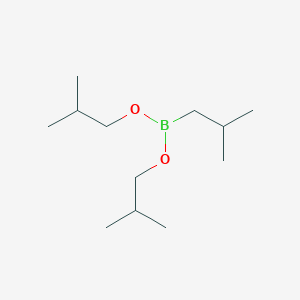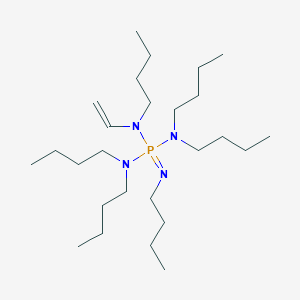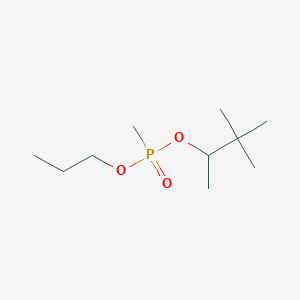
4-Azido-2-iodo-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-iodo-6-nitrophenol is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of azido, iodo, and nitro functional groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-iodo-6-nitrophenol typically involves multiple steps, starting from a suitable phenol derivative. One common approach is as follows:
Nitration: The starting phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Iodination: The nitrated phenol is then subjected to iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Azidation: Finally, the iodinated nitrophenol is treated with sodium azide in the presence of a suitable solvent to introduce the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2-iodo-6-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing the iodo group.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of azido-substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Applications De Recherche Scientifique
4-Azido-2-iodo-6-nitrophenol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-Azido-2-iodo-6-nitrophenol involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can act as a nucleophile, attacking electrophilic centers in other molecules. The nitro group can be reduced to an amine, which can further participate in various biochemical reactions. The phenol group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-2-iodophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrophenol: Lacks the azido group, limiting its applications in click chemistry.
4-Azido-2-nitrophenol: Lacks the iodo group, affecting its reactivity in substitution reactions.
Uniqueness
4-Azido-2-iodo-6-nitrophenol is unique due to the presence of all three functional groups (azido, iodo, and nitro) on the phenol ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications.
Propriétés
Numéro CAS |
91502-46-4 |
|---|---|
Formule moléculaire |
C6H3IN4O3 |
Poids moléculaire |
306.02 g/mol |
Nom IUPAC |
4-azido-2-iodo-6-nitrophenol |
InChI |
InChI=1S/C6H3IN4O3/c7-4-1-3(9-10-8)2-5(6(4)12)11(13)14/h1-2,12H |
Clé InChI |
UHWLESZNJASJFX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)



![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)



![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)



